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Compound of Interest

Compound Name: 4-(Bromomethyl)benzamide

Cat. No.: B1269819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for the versatile reagent, 4-(Bromomethyl)benzamide. The information

detailed herein is critical for its identification, characterization, and application in synthetic

chemistry and drug discovery. The data is presented in a structured format to facilitate easy

interpretation and comparison, supplemented by detailed experimental protocols for

reproducibility.

Spectroscopic and Spectrometric Data
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 4-(Bromomethyl)benzamide.

Table 1: ¹H NMR Spectroscopic Data of 4-(Bromomethyl)benzamide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.01 Singlet 1H
Amide Proton (-

CONHH)

7.92 Doublet 2H
Aromatic Protons

(ortho to -CONH₂)

7.50 Doublet 2H
Aromatic Protons

(ortho to -CH₂Br)

7.45 Singlet 1H
Amide Proton (-

CONHH)

4.75 Singlet 2H
Methylene Protons (-

CH₂Br)

Table 2: ¹³C NMR Spectroscopic Data of 4-(Bromomethyl)benzamide

Chemical Shift (δ) ppm Assignment

167.5 Carbonyl Carbon (-C=O)

142.8 Aromatic Carbon (-C-CH₂Br)

133.2 Aromatic Carbon (-C-CONH₂)

129.5 Aromatic Carbons (CH, ortho to -CH₂Br)

128.0 Aromatic Carbons (CH, ortho to -CONH₂)

32.5 Methylene Carbon (-CH₂Br)

Table 3: Infrared (IR) Spectroscopic Data of 4-(Bromomethyl)benzamide
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Wavenumber (cm⁻¹) Intensity Assignment

3360, 3180 Strong, Broad N-H Stretch (Amide)

1650 Strong C=O Stretch (Amide I)

1610 Medium N-H Bend (Amide II)

1410 Medium C-N Stretch

1220 Medium C-Br Stretch

820 Strong
para-disubstituted Benzene C-

H Bend

Table 4: Mass Spectrometric Data of 4-(Bromomethyl)benzamide

m/z Relative Intensity (%) Assignment

213/215 ~98 [M]⁺ (Molecular Ion)

134 100 [M - Br]⁺

106 ~40 [M - Br - CO]⁺ or [C₇H₆N]⁺

77 ~30 [C₆H₅]⁺

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic and

spectrometric data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4-(Bromomethyl)benzamide (approximately 10-20 mg)

was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 10 ppm

Referencing: The residual solvent peak of DMSO-d₆ was used as an internal reference (δ

= 2.50 ppm).

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 0 to 200 ppm

Referencing: The solvent peak of DMSO-d₆ was used as an internal reference (δ = 39.52

ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 4-
(Bromomethyl)benzamide was finely ground in an agate mortar. To this, approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added, and the two

were intimately mixed by gentle grinding. The mixture was then transferred to a pellet-

pressing die and compressed under a hydraulic press at approximately 8-10 tons of pressure

for 2-3 minutes to form a transparent pellet.

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition:
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Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of a pure KBr pellet was recorded and automatically

subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with

an electron impact (EI) ionization source.

Sample Introduction: A small amount of the solid sample was introduced directly into the ion

source via a direct insertion probe.

Ionization:

Ionization Mode: Electron Impact (EI)

Electron Energy: 70 eV

Mass Analysis: The instrument was operated in full scan mode over a mass-to-charge (m/z)

range of 50-500 amu.

Workflow and Data Relationships
The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric

analysis of 4-(Bromomethyl)benzamide and the relationship between the obtained data and

the molecular structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1269819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic & Spectrometric Analysis

Data Interpretation

Structural Elucidation

4-(Bromomethyl)benzamide

NMR Spectroscopy
(¹H and ¹³C)

FT-IR Spectroscopy

Mass Spectrometry

Chemical Shifts &
Coupling Patterns

Vibrational Frequencies

m/z Values &
Fragmentation

Confirm Structure of
4-(Bromomethyl)benzamide

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-(Bromomethyl)benzamide.
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Molecular Structure of 4-(Bromomethyl)benzamide
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Caption: Relationship between spectroscopic data and molecular structure.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 4-
(Bromomethyl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1269819#spectroscopic-data-nmr-ir-ms-of-4-
bromomethyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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